Leu-Nle-NH2 HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leu-Nle-NH2 HCl typically involves the coupling of leucine and norleucine through peptide bond formation, followed by the addition of a C-terminal amide group. The reaction conditions often include the use of coupling reagents such as carbodiimides or uronium salts, and the reactions are carried out in anhydrous solvents like dimethylformamide or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin to yield the desired peptide.
Chemical Reactions Analysis
Types of Reactions
Leu-Nle-NH2 HCl can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups within the peptide.
Substitution: Substitution reactions can occur at specific amino acid residues, allowing for the modification of the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can yield free thiol groups .
Scientific Research Applications
Leu-Nle-NH2 HCl has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and neuropeptide function.
Medicine: Explored for its potential therapeutic applications in neurodegenerative diseases and other medical conditions.
Industry: Utilized in the development of peptide-based drugs and other biotechnological applications.
Mechanism of Action
The mechanism of action of Leu-Nle-NH2 HCl involves its interaction with specific molecular targets and pathways. As a neuropeptide, it can bind to receptors on the surface of cells, triggering intracellular signaling cascades that regulate various physiological processes. The exact molecular targets and pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
Leu-Nle-NH2 HCl can be compared to other similar compounds, such as:
Leucine: An essential amino acid involved in protein synthesis and metabolic regulation.
Norleucine: An isomer of leucine with similar biochemical properties.
Leupeptin: A peptide inhibitor of proteases with applications in biochemical research.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2.ClH/c1-4-5-6-10(11(14)16)15-12(17)9(13)7-8(2)3;/h8-10H,4-7,13H2,1-3H3,(H2,14,16)(H,15,17);1H/t9-,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVHGKYAWRWECE-IYPAPVHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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